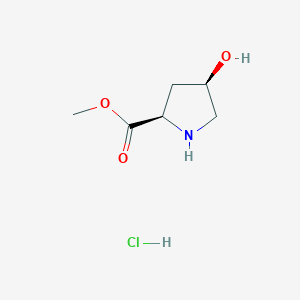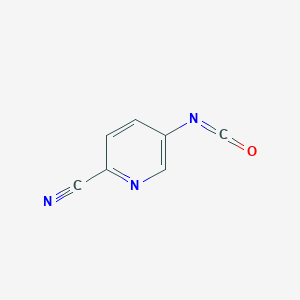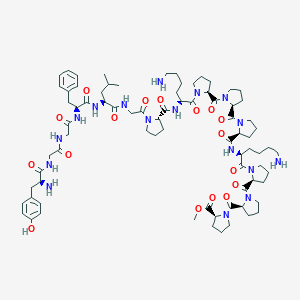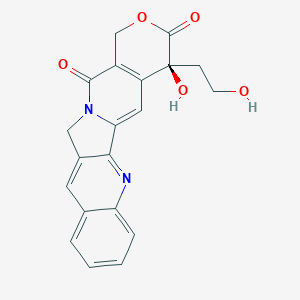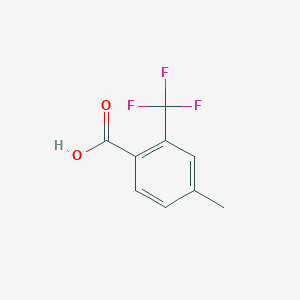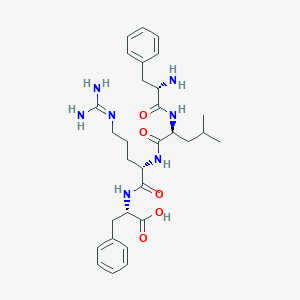
Phenylalanyl-leucyl-arginyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanyl-leucyl-arginyl-phenylalanine (FLRF) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of four amino acids, namely phenylalanine, leucine, arginine, and phenylalanine, in that order. FLRF has been synthesized using various methods and has shown promising results in different scientific studies.
Scientific Research Applications
Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects and can improve cognitive function in animal models. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been studied for its potential use as an immunomodulatory agent, with promising results in animal models. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro.
Mechanism Of Action
The mechanism of action of Phenylalanyl-leucyl-arginyl-phenylalanine is not fully understood, but it is believed to act through various pathways. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells, such as macrophages and T cells. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have various biochemical and physiological effects, depending on the context of its use. In neuroscience, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to improve cognitive function and protect against neurodegeneration. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to modulate the activity of immune cells and can enhance the immune response. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
Phenylalanyl-leucyl-arginyl-phenylalanine has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, Phenylalanyl-leucyl-arginyl-phenylalanine also has some limitations, such as its limited solubility in aqueous solutions and its potential to degrade over time.
Future Directions
There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its mechanism of action. Additionally, Phenylalanyl-leucyl-arginyl-phenylalanine could be used as a tool in neuroscience research to further understand the role of NMDA receptors in learning and memory. In immunology, Phenylalanyl-leucyl-arginyl-phenylalanine could be studied further for its potential as an immunomodulatory agent. In cancer research, Phenylalanyl-leucyl-arginyl-phenylalanine could be investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Conclusion:
In conclusion, Phenylalanyl-leucyl-arginyl-phenylalanine is a peptide that has shown promise in various scientific research applications. Its ease of synthesis, stability, and low toxicity make it an attractive tool for lab experiments. Phenylalanyl-leucyl-arginyl-phenylalanine has been shown to have neuroprotective effects, immunomodulatory properties, and anticancer properties, among others. There are several future directions for Phenylalanyl-leucyl-arginyl-phenylalanine research, and further investigation of this peptide could lead to new discoveries in various fields.
Synthesis Methods
Phenylalanyl-leucyl-arginyl-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the synthesis of the peptide in a solution phase. Both methods have been used to successfully synthesize Phenylalanyl-leucyl-arginyl-phenylalanine, with SPPS being the preferred method due to its higher yield and purity.
properties
CAS RN |
122075-70-1 |
|---|---|
Product Name |
Phenylalanyl-leucyl-arginyl-phenylalanine |
Molecular Formula |
C30H43N7O5 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H43N7O5/c1-19(2)16-24(36-26(38)22(31)17-20-10-5-3-6-11-20)28(40)35-23(14-9-15-34-30(32)33)27(39)37-25(29(41)42)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H,35,40)(H,36,38)(H,37,39)(H,41,42)(H4,32,33,34)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
ZEIYPKQQLSUPOT-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
sequence |
FLRF |
synonyms |
FLRF peptide Phe-Leu-Arg-Phe phenylalanyl-leucyl-arginyl-phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one](/img/structure/B39569.png)
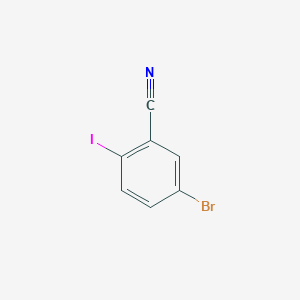
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B39575.png)

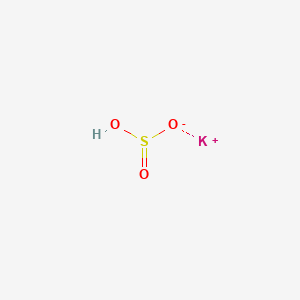
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
